molecular formula C18H18FNO3S2 B2926671 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1798034-06-6

2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2926671
CAS No.: 1798034-06-6
M. Wt: 379.46
InChI Key: JQBLKRVXQXSDGU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone ( 1798034-06-6) is a synthetic small molecule with a molecular formula of C18H18FNO3S2 and a molecular weight of 379.5 g/mol . Its structure features a central azetidine ring, a four-membered nitrogen heterocycle, which is functionalized at the 1-position with an ethanone moiety bearing a benzylthio side chain and at the 3-position with a (4-fluorophenyl)sulfonyl group . This unique combination of a constrained azetidine scaffold, a sulfur-containing benzylthio ether, and an electron-deficient fluorophenyl sulfone makes it a compound of significant interest in medicinal chemistry and drug discovery research. The structural features of this reagent suggest several potential mechanisms and research applications. The azetidine ring is a valuable saturated heterocyclic scaffold in pharmaceutical development, often used to improve pharmacokinetic properties . The presence of the benzylic thioether group is a key feature, as sulfur-containing compounds are known to exhibit diverse biological activities. Furthermore, the fluorophenyl sulfonyl group is a classic motif found in many enzyme inhibitors, particularly those targeting hydrolytic enzymes or protein-protein interactions . This specific combination of elements indicates potential research utility in the exploration of new protease inhibitors, allosteric modulators, or targeted protein degraders. This product is designated "For Research Use Only" and is intended for laboratory research applications. It is not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should handle this compound using appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBLKRVXQXSDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzylthio Group: The final step is the nucleophilic substitution reaction where a benzylthiol reacts with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may be studied for its potential enzyme inhibition properties or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific biological target. Generally, it could act by binding to an active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The presence of the fluorophenylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the azetidinone ring could provide rigidity and specificity in binding.

Comparison with Similar Compounds

Core Heterocyclic Structures

Azetidine vs. Piperazine/Piperidine/Triazole/Thiazole

  • Piperazine/Piperidine: Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) exhibit larger, more flexible rings, which may improve solubility but reduce metabolic stability .
  • Triazole/Thiazole: and highlight triazole- and thiazole-containing ethanones (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone).

Substituent Effects

Fluorophenyl and Sulfonyl Groups

  • 4-Fluorophenylsulfonyl: Present in both the target compound and analogs like 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i). This group enhances lipophilicity and may improve membrane permeability, a critical factor in drug design .
  • Benzylthio vs. Triazolylthio: The benzylthio group in the target compound differs from triazolylthio groups in .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Core Structure Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS)
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Piperazine 230 65 ¹⁹F NMR: δ -115 ppm
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 198–200 72 ESI-MS: [M+H]⁺ = 568.1
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Thiazole/Pyrazole Not reported 85 Single-crystal XRD: Triclinic, P̄1

Research Findings and Implications

  • Electronic Effects : Fluorophenyl and sulfonyl groups in the target compound may reduce electron density at the azetidine nitrogen, altering reactivity in nucleophilic substitutions compared to piperazine analogs .
  • Crystallinity: The planar conformations observed in ’s thiazole derivatives contrast with the likely non-planar azetidine core, which may affect packing efficiency and solubility .

Biological Activity

Chemical Structure

The compound features a complex structure that includes:

  • A benzylthio group
  • An azetidine ring
  • A sulfonyl group attached to a phenyl ring

This structural complexity suggests potential interactions with various biological targets.

Biological Activity

1. Antimicrobial Properties
Compounds with similar thioether and sulfonamide functionalities have exhibited antimicrobial activities. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting that the benzylthio moiety may contribute to antimicrobial action.

2. Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound could indicate potential use in treating inflammatory conditions, similar to other sulfonamide-containing drugs.

3. Anticancer Potential
Research into azetidine derivatives has revealed anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific combination of the azetidine structure with benzylthio and sulfonyl groups may enhance this activity.

Study 1: Antimicrobial Activity

A study investigating thioether compounds found that they exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Study 2: Anti-inflammatory Mechanism

Research on sulfonamide compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation. This suggests that the compound may also possess similar mechanisms.

Study 3: Anticancer Activity

A recent investigation into azetidine derivatives indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntimicrobialThioether derivativesSignificant antibacterial activity
Anti-inflammatorySulfonamide derivativesCOX inhibition
AnticancerAzetidine derivativesInduction of apoptosis

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